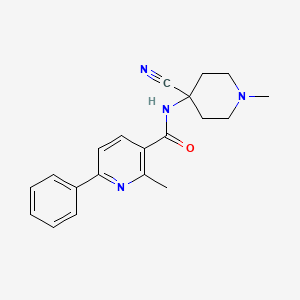

![molecular formula C16H9N3O3 B2940048 4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile CAS No. 341965-99-9](/img/structure/B2940048.png)

4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

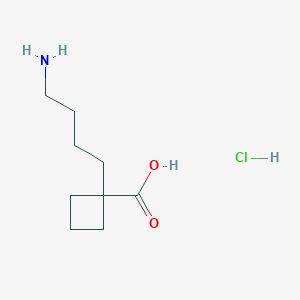

“4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile” is a chemical compound with the CAS number 341965-99-9 . It is available from various suppliers .

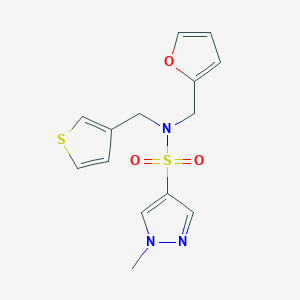

Molecular Structure Analysis

The molecular formula of this compound is C16H9N3O3 . The structure includes an isochromene ring, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of hydrazone sensitizers derived from the tricyanovinylation of hydrazones, including compounds with structural similarities to the target compound, have been explored. These studies involve examining the absorption spectra in different solvents and analyzing the molecules using FTIR spectra and density functional theory (DFT) calculations. The research highlights the electronic structure and stability of isomers, providing insights into the design of novel organic dyes and sensitizers for potential applications in dye-sensitized solar cells (Al‐Sehemi et al., 2015).

Antioxidant Properties

- The compound has been used as a precursor for constructing fused and non-fused heterocyclic systems with significant antioxidant activities. The study showcases the potential of these novel compounds in developing antioxidants, which can be crucial in combating oxidative stress-related diseases (Salem & Omar Errayes, 2016).

Reactivity and Applications in Organic Synthesis

- Research into the reactivity of similar compounds has led to the synthesis of imidazo-, triazolo-, and tetrazolo-isoquinoline derivatives. These studies provide a foundation for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Deady & Devine, 2004).

Coordination Polymers and Material Science

- The synthesis and study of coordination polymers constructed from lanthanide-containing hexanuclear molecular building blocks have been reported. These investigations into the structural and luminescent properties of coordination polymers open avenues for their use in sensors, light-emitting devices, and catalysis (Calvez, Daiguebonne, & Guillou, 2011).

Catalytic Applications and Mechanistic Studies

- The catalytic properties and mechanisms of reactions involving similar compounds have been explored, contributing to the understanding of oxidative carbon-hydrogen bond cleavage and the formation of aromatic cations in bimolecular carbon-carbon bond-forming reactions. These studies are crucial for advancing synthetic methodologies in organic chemistry (Clausen & Floreancig, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-[(1-hydroxy-3-oxoisochromen-4-yl)diazenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3/c17-9-10-5-7-11(8-6-10)18-19-14-12-3-1-2-4-13(12)15(20)22-16(14)21/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIFAKNFURFOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2939965.png)

![6,9-Dioxa-2-azaspiro[4.5]decan-7-ylmethanol;hydrochloride](/img/structure/B2939967.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2939968.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2939970.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)propanamide](/img/structure/B2939985.png)